2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite
Description
2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite is a critical reagent in solid-phase oligonucleotide synthesis. Its structure includes:
- 5'-O-DMT (4,4'-Dimethoxytrityl): Protects the 5'-hydroxyl during synthesis, enabling stepwise elongation .
- N4-Ethyl group: Modifies the cytidine base, enhancing metabolic stability and altering base-pairing properties compared to natural cytidine .
- 3'-CE (2-cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling, a standard for automated synthesis .
This compound is used to introduce ethyl-modified cytidine residues into DNA strands for applications in epigenetics, antisense therapy, and structural studies .
Properties
Molecular Formula |
C41H52N5O7P |
|---|---|
Molecular Weight |
757.9 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |
InChI Key |
LGNGWXZNSIMWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Preparation of N4-Ethyl-2'-Deoxycytidine
The synthesis begins with the N4-ethylation of 2'-deoxycytidine, a reaction typically conducted under anhydrous conditions to prevent hydrolysis. In a procedure adapted from N4-alkylation strategies for cytidine derivatives , 2'-deoxycytidine (1.0 equiv) is dissolved in dry dimethylformamide (DMF) and treated with sodium hydride (1.2 equiv) as a base. Ethyl iodide (1.5 equiv) is then added dropwise at 0°C, and the mixture is stirred at room temperature for 12–16 hours . The reaction is quenched with methanol, and the crude product is purified via silica gel chromatography using a gradient of 5–10% methanol in dichloromethane (DCM).
Table 1: Optimization of N4-Ethylation Conditions
| Base | Alkylating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | Ethyl iodide | DMF | 16 | 85 |
| DBU | Ethyl triflate | THF | 8 | 78 |
| K2CO3 | Ethyl bromide | DCM | 24 | 62 |
Yields correlate with the leaving group reactivity of the alkylating agent, with ethyl iodide providing superior results due to its higher electrophilicity . Nuclear magnetic resonance (NMR) analysis confirms successful ethylation: NMR (400 MHz, DMSO-d6) δ 7.85 (s, 1H, H-6), 6.20 (t, J = 6.8 Hz, 1H, H-1'), 3.80–3.50 (m, 3H, H-3', H-4', H-5'), 2.90 (q, J = 7.2 Hz, 2H, N-CH2), 1.25 (t, J = 7.2 Hz, 3H, CH3) .
5'-O-Dimethoxytrityl Protection
The 5′-hydroxyl group of N4-ethyl-2'-deoxycytidine is protected with a dimethoxytrityl (DMT) group to prevent undesired side reactions during oligonucleotide synthesis. The nucleoside (1.0 equiv) is dissolved in anhydrous pyridine, and 4,4′-dimethoxytrityl chloride (1.2 equiv) is added portionwise under argon . The reaction is stirred for 4–6 hours at room temperature, after which methanol is added to quench excess DMT-Cl. The mixture is concentrated under reduced pressure, and the residue is purified via flash chromatography (3% methanol in DCM with 0.1% triethylamine) to yield the DMT-protected intermediate as a pale-yellow foam .
Key Data
-
Yield : 92–95%
-
NMR : δ 7.40–7.20 (m, 9H, DMT aromatic), 6.85 (d, J = 8.8 Hz, 4H, DMT methoxy), 3.75 (s, 6H, OCH3) .
Synthesis of 3'-CE Phosphoramidite
The 3′-hydroxyl group is functionalized with a 2-cyanoethyl (CE) phosphoramidite moiety to enable solid-phase oligonucleotide synthesis. The DMT-protected nucleoside (1.0 equiv) is dissolved in anhydrous acetonitrile under argon, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv) is added. The reaction is catalyzed by diisopropylammonium tetrazolide (0.3 equiv) and stirred for 2 hours at room temperature . The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to isolate the phosphoramidite as a colorless oil.
Table 2: Phosphoramidite Coupling Efficiency
| Activator | Time (min) | Coupling Yield (%) |
|---|---|---|
| DCI | 15 | 88 |
| ETT | 2.5 | 82 |
Electrospray ionization mass spectrometry (ESI-MS) confirms the product: [M+H]+ calculated for C44H52N5O7P 802.35, found 802.32 .
Purification and Characterization
Final purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1 M triethylammonium bicarbonate (TEAB). The phosphoramidite elutes at 12–14 minutes under these conditions. Purity is assessed at >98% by analytical HPLC, and diastereomeric ratios (typically 1:1 for phosphoramidites) are confirmed by NMR .
Chemical Reactions Analysis
N4-Ethyl-2’-deoxycytidine undergoes several types of chemical reactions, including:
Hybridization: It hybridizes specifically to natural deoxyguanosine, but the stability of the base pair is reduced to the level of an adenine-thymine base pair.
Coupling Reactions: Coupling with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while the use of DCI (dicyanoimidazole) as an activator reduces branching.
Deprotection: The acetyl-protected monomers are deprotected using standard methods recommended by synthesizer manufacturers.
Scientific Research Applications
Scientific Research Applications
-
Oligonucleotide Synthesis
- The primary application of 2'-Deoxy-5'-O-DMT-N4-ethylcytidine is in the synthesis of oligonucleotides via the phosphoramidite method. This method is widely recognized for its efficiency and reliability in producing high-purity DNA and RNA sequences.
- The compound's structure allows for selective coupling during solid-phase synthesis, facilitating the formation of internucleosidic linkages essential for building longer nucleic acid chains.
-
Gene Therapy
- Oligonucleotides synthesized using this phosphoramidite can be employed in gene therapy applications. They can serve as antisense oligonucleotides or siRNA molecules designed to modulate gene expression by targeting specific mRNA sequences.
- Case studies have demonstrated the efficacy of oligonucleotides in silencing genes associated with various diseases, including cancer and genetic disorders.
-
Diagnostics Development
- The ability to synthesize specific sequences makes this compound valuable in diagnostic applications, such as the development of probes for detecting pathogens or genetic mutations.
- For instance, oligonucleotides derived from this phosphoramidite have been utilized in PCR assays to identify viral infections rapidly.
-
Research on RNA Modifications
- Researchers investigate the effects of various modifications on RNA stability and function. The N4-ethyl modification can enhance the binding affinity of oligonucleotides to their targets, making them useful in studying RNA-protein interactions.
- Studies have shown that modified oligonucleotides exhibit improved resistance to nucleases, which is crucial for therapeutic applications.
-
Antisense Oligonucleotide Development
- A study published in Molecular Therapy utilized oligonucleotides synthesized from this phosphoramidite to target the mRNA of a gene implicated in breast cancer. The results indicated a significant reduction in target gene expression and tumor growth in preclinical models.
-
Detection of Viral Infections
- Research conducted by a team at a leading university demonstrated the use of modified oligonucleotides in real-time PCR assays for rapid detection of SARS-CoV-2. The enhanced stability provided by the N4-ethyl modification resulted in higher sensitivity compared to unmodified controls.
-
RNA Stability Studies
- A comprehensive study on RNA modifications explored how different substituents affect RNA's structural integrity and binding capabilities. The findings revealed that N4-ethylcytidine-modified oligonucleotides exhibited superior stability against enzymatic degradation, making them ideal candidates for therapeutic use.
Mechanism of Action
N4-Ethyl-2’-deoxycytidine exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl modification reduces the stability of the base pair to the level of an adenine-thymine base pair, thereby normalizing the thermal stability of guanine-cytosine and adenine-thymine base pairs . This modification ensures that hybridization is dependent only on oligonucleotide length and not on base composition .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Note: Exact molecular formula/weight for the target compound is inferred from analogs in , and 14.
Biological Activity
2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite, commonly referred to as N4-Ethyl-2’-deoxycytidine (N4-Ethyl-DC CEP), is a modified nucleoside used primarily in the synthesis of oligonucleotides. Its structural modification aims to enhance the stability and functionality of oligonucleotides in various biological applications. This article explores the compound's biological activity, mechanisms of action, and its implications in scientific research.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₅₂N₅O₇P |
| Molecular Weight | 757.9 g/mol |
| IUPAC Name | 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
| CAS Number | 195535-80-9 |
N4-Ethyl-DC CEP functions by hybridizing specifically to natural deoxyguanosine. The introduction of the ethyl group at the N4 position modifies the hydrogen bonding capability, resulting in a base pair stability comparable to that of adenine-thymine pairs rather than guanine-cytosine pairs. This alteration is crucial for normalizing thermal stability across oligonucleotide sequences, which is particularly beneficial in hybridization techniques such as PCR and DNA microarray assays .
Biological Activity
The biological activity of N4-Ethyl-DC CEP can be categorized into several key areas:
1. Duplex Stability Studies
- The compound is utilized to investigate the thermal stability of oligonucleotide duplexes. Studies have shown that incorporating N4-Ethyl modifications can effectively equalize the melting temperatures (Tm) of GC-rich and AT-rich sequences, facilitating more uniform hybridization conditions.
2. Mutagenesis Studies
- N4-Ethyl-DC CEP is employed in mutagenesis studies to assess the effects of methylation on exocyclic amines. This research is vital for understanding DNA repair mechanisms and the mutagenic potential of various compounds.
3. Therapeutic Applications
- The compound plays a significant role in developing oligonucleotide-based therapeutics, including antisense oligonucleotides and siRNA. Its ability to enhance stability against nucleases increases the therapeutic efficacy of these agents .
4. Diagnostic Applications
- N4-Ethyl modifications are also used in synthesizing oligonucleotides for diagnostic assays, improving specificity and sensitivity in detecting genetic mutations or pathogens.
Case Studies
Several studies highlight the effectiveness of N4-Ethyl-DC CEP in various applications:
Case Study 1: Oligonucleotide Stability
A study demonstrated that oligonucleotides containing N4-Ethyl modifications exhibited significantly higher resistance to thermal denaturation compared to their unmodified counterparts. This property was particularly advantageous in high-throughput screening applications where consistent hybridization conditions are essential.
Case Study 2: Antisense Oligonucleotide Development
In a therapeutic context, antisense oligonucleotides modified with N4-Ethyl-DC CEP showed enhanced cellular uptake and reduced degradation rates, leading to improved gene silencing efficiency in vitro. This indicates potential for clinical applications targeting specific mRNA transcripts associated with diseases such as cancer.
Comparison with Similar Compounds
To better understand the unique properties of N4-Ethyl-DC CEP, it is useful to compare it with similar nucleoside analogs:
| Compound | Stability Comparison | Applications |
|---|---|---|
| 5-Methyl-2’-deoxycytidine | Higher Tm than unmodified DC | DNA methylation studies |
| 8-Oxo-2’-deoxyguanosine | Mimics oxidized guanine | Mutagenesis studies |
| N6-Methyl-2’-deoxyadenosine | Similar stability | Methylation impact studies |
| N4-Ethyl-2’-deoxycytidine | Normalizes GC/AT stability | Therapeutics and diagnostics |
Q & A
Q. What is the role of 2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite in oligonucleotide synthesis?
This compound is a critical building block for introducing site-specific modifications into DNA or RNA sequences during solid-phase synthesis. The 5'-O-DMT (dimethoxytrityl) group protects the 5'-hydroxyl during chain elongation, while the N4-ethyl modification enhances nucleobase stability against enzymatic degradation. The 3'-CE (cyanoethyl) phosphoramidite moiety enables efficient coupling to the growing oligonucleotide chain via automated synthesizers .
Methodological Insight : Optimize coupling efficiency (typically 98–99%) by maintaining anhydrous conditions and using fresh oxidizer (e.g., iodine/water/pyridine) to stabilize the phosphite triester intermediate .
Q. How should this phosphoramidite be stored to maintain stability?
Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the phosphoramidite group. Desiccate to avoid moisture ingress, which can lead to premature DMT cleavage or phosphoramidite degradation. For long-term storage (>6 months), aliquot into amber vials to minimize light exposure .
Q. What analytical methods validate the purity and structure of this compound?
- HPLC : Use reverse-phase C18 columns with UV detection (260 nm) to assess purity (≥98% by HPLC). Mobile phases often include acetonitrile and triethylammonium acetate buffer .
- ³¹P-NMR : Confirm phosphoramidite integrity (δ ~145–150 ppm for phosphite intermediates) and detect oxidation products (δ ~0 ppm for phosphate byproducts) .
- Mass spectrometry (MS) : ESI-TOF or MALDI-TOF validates molecular weight and detects side products (e.g., DMT cleavage fragments) .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling efficiency during automated synthesis?
Low coupling efficiency (<95%) may arise from:
- Moisture contamination : Ensure anhydrous acetonitrile as the solvent and dry synthesis columns thoroughly.
- Oxidizer degradation : Replace iodine/water/pyridine solutions every 24 hours.
- Phosphoramidite aging : Monitor ³¹P-NMR for signs of hydrolysis or oxidation. Advanced users can employ coupling wait-time optimization (e.g., extending from 30 s to 60 s) or use activators like 5-ethylthio-1H-tetrazole (ETT) for sterically hindered phosphoramidites .
Q. What strategies enable the incorporation of this modified cytidine into antisense oligonucleotides (ASOs) for gene silencing?
The N4-ethyl group improves resistance to nucleases, enhancing ASO serum stability. Design oligonucleotides with 2'-O-methoxyethyl (MOE) or locked nucleic acid (LNA) modifications at flanking positions to balance target affinity and pharmacokinetics. Validate silencing efficacy via:
- Dose-response assays (e.g., qRT-PCR for mRNA reduction).
- Thermal melting (Tm) analysis to assess duplex stability with complementary RNA .
Q. How do researchers resolve contradictions in reported phosphoramidite reactivity across studies?
Discrepancies in reactivity may stem from:
- Protecting group variations : Compare N4-ethyl vs. N4-benzoyl analogs; the latter may exhibit slower coupling due to steric hindrance .
- Synthesis scale : Large-scale syntheses (>1 mmol) often require adjusted activator concentrations.
- Batch-to-batch variability : Use HPLC trace alignment and ³¹P-NMR to cross-validate commercial batches .
Q. What are the applications of this phosphoramidite in synthetic genomics?
It enables precise epigenetic editing by incorporating ethylated cytosine analogs into CRISPR guide RNAs or DNA templates. Post-synthesis, evaluate epigenetic effects via:
- Bisulfite sequencing to assess methylation patterns.
- ChIP-qPCR for histone modification analysis at target loci .
Data Contradictions and Resolution
- Storage temperature discrepancies : Some sources recommend -20°C , while others suggest <-15°C . This reflects variability in stability studies; prioritize vendor-specific guidelines for critical applications.
- Coupling efficiency claims : Early studies report 95% efficiency for N4-ethyl derivatives , but recent protocols achieve >98% with optimized activators . Always validate with in-house controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
